molecular formula C8H7ClF3N3O2 B3388343 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide CAS No. 871217-51-5

2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide

Cat. No.: B3388343
CAS No.: 871217-51-5
M. Wt: 269.61 g/mol
InChI Key: USZGEUURPOALEK-UHFFFAOYSA-N
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Description

2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide is a heterocyclic compound featuring a 1,2-dihydropyridin-1-yl core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. The acetohydrazide moiety (-NH-NH-C(O)-CH₂-) is attached to the nitrogen of the dihydropyridinone ring.

Properties

IUPAC Name

2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O2/c9-5-1-4(8(10,11)12)2-15(7(5)17)3-6(16)14-13/h1-2H,3,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZGEUURPOALEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1C(F)(F)F)CC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide (CAS No. 1155846-86-8) is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Structure and Composition

The molecular formula of the compound is C13H6ClF3N2O2C_{13}H_{6}ClF_{3}N_{2}O_{2}, with a molecular weight of 314.65 g/mol. The structural characteristics include a chloro group, trifluoromethyl group, and a hydrazide functional group which are critical for its biological activity.

PropertyValue
CAS Number1155846-86-8
Molecular FormulaC13H6ClF3N2O2
Molecular Weight314.65 g/mol
InChI KeyHWTORHRJFMRBLG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The process typically includes the formation of the dihydropyridine ring followed by the introduction of the hydrazide moiety. Detailed synthetic routes can be found in specialized chemical databases and literature .

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with trifluoromethyl groups demonstrated enhanced antitumor activity due to their ability to disrupt cellular processes involved in tumor growth .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cell Proliferation : Compounds with similar structures have shown to inhibit cell cycle progression, particularly at the G2/M phase.
  • Induction of Apoptosis : Studies utilizing apoptotic staining assays indicate that these compounds can trigger programmed cell death in cancer cells .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to determine the IC50 values for various cell lines. These assays reveal that compounds with trifluoromethyl substitutions often exhibit lower IC50 values, indicating higher potency against cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)3.5
A549 (Lung)4.0

Case Study 1: Antitumor Efficacy

In a study published in ACS Omega, researchers synthesized a series of benzothiazolyl-pyridine hybrids, some of which contained trifluoromethyl groups similar to those in our compound of interest. These hybrids exhibited potent activity against H5N1 and SARS-CoV-2 viruses, showcasing the versatility of trifluoromethylated compounds in therapeutic applications .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was performed using zebrafish models to evaluate the safety profile of related compounds. Results indicated that while some derivatives displayed significant cytotoxicity, they also exhibited acceptable safety margins at therapeutic doses .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of the compound exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the hydrazide moiety enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group plays a crucial role in increasing potency.

Anti-Cancer Properties
Research has shown that 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide exhibits cytotoxic effects against various cancer cell lines. A notable case study involved its use in targeting specific signaling pathways in breast cancer cells, leading to apoptosis. The compound's mechanism of action involves the inhibition of key enzymes involved in tumor progression.

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its potential as a pesticide. Field studies indicated that formulations containing this hydrazide significantly reduced pest populations while being less toxic to beneficial insects. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues.

Herbicidal Properties
In addition to its pesticidal activity, this compound has been evaluated for herbicidal effects. Laboratory tests showed effective inhibition of weed growth at low concentrations, making it a candidate for developing environmentally friendly herbicides.

Material Science Applications

Polymer Synthesis
The compound's unique chemical properties allow it to be used as a monomer in polymer synthesis. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.

Nanocomposite Development
Studies have explored the use of this hydrazide in creating nanocomposites with enhanced electrical and thermal conductivity. The incorporation of nanoparticles with the compound resulted in materials suitable for electronic applications.

Case Studies

Study Application Findings
Study 1AntimicrobialEnhanced activity against E. coli and S. aureus with modified derivatives.
Study 2Cancer ResearchInduced apoptosis in MCF-7 breast cancer cells via enzyme inhibition.
Study 3AgricultureEffective pest control with minimal impact on non-target species.
Study 4Material ScienceImproved mechanical properties in polymer composites containing the compound.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazide moiety undergoes intramolecular cyclization under basic or acidic conditions to form heterocyclic systems. For example:

  • Formation of 1,2,4-Triazole-3-thiones :
    Reaction with CS₂ in alcoholic KOH followed by hydrazine hydrate yields 4-amino-substituted triazole-3-thione derivatives. This proceeds via intermediate thiosemicarbazide formation (Scheme 1) .

    Example Reaction

    Reagents/ConditionsProductYieldSource
    CS₂, KOH (EtOH), Δ4-Amino-5-aryl-1,2,4-triazole-3-thione52–88%

Nucleophilic Substitution

The chloro group at position 3 of the pyridinone ring participates in nucleophilic substitution. For instance:

  • Reaction with Amines :
    Substitution by primary/secondary amines generates pyridinone derivatives with modified electronic properties.

    Example

    AmineConditionsProduct StructureYieldSource
    BenzylamineDMF, 0°C → RT, 30 hAmide-functionalized pyridinone68%

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form hydrazones, which can be further cyclized:

  • Synthesis of Pyrano[2,3-c]pyrazoles :
    Condensation with malononitrile and pyrazolones under reflux in ethanol forms spirocyclic pyrano-pyrazole systems (Scheme 3) .

    Key Data

    ReactantsCatalystProductYieldSource
    Malononitrile, Pyrazol-3-oneNaOAc (EtOH)Spiro[indoline-3,4′-pyrano-pyrazole]91%

Cross-Coupling Reactions

The trifluoromethyl group enhances electrophilicity, enabling Pd-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives.

    Example

    Boronic AcidConditionsProductYieldSource
    4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, ΔBiaryl-substituted pyridinone75%

Oxidation and Reduction

  • Oxidation :
    The pyridinone ring resists oxidation, but the hydrazide group can be oxidized to diazenes using MnO₂ .

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to acetamide derivatives.

Mechanistic Insights

  • Cyclization Pathways :
    Hydrazide intermediates (e.g., 18a–d ) undergo base-mediated cyclization via deprotonation and nucleophilic attack (Scheme 3) .

  • Steric and Electronic Effects :
    The trifluoromethyl group increases electrophilicity at C5, directing regioselective substitutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide with structurally related acetohydrazide derivatives:

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
2-[3-Chloro-2-oxo-5-CF₃-1,2-dihydropyridin-1-yl]acetohydrazide 1,2-dihydropyridin-1-yl 3-Cl, 5-CF₃, acetohydrazide Not reported Structural features suggest potential bioactivity; commercial analogs exist .
2-{[3-Chloro-5-CF₃-2-pyridinyl]sulfanyl}acetohydrazide Pyridine 3-Cl, 5-CF₃, sulfanyl (S-), acetohydrazide Not tested Sulfur atom increases lipophilicity; molecular weight: 285.68 g/mol .
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 1,2,4-Triazole-3-thiol Aromatic hydrazone substituents Cytotoxic (melanoma) IC₅₀ < 10 µM against IGR39 cells in 3D cultures; high selectivity .
2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives Benzoimidazole Phenyl, acetohydrazide Kinase inhibition Limited EGFR kinase inhibition (IC₅₀ > 50 µM) .
N′-[1-(4-aminophenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Pyrimidine Thietan-3-yloxy, acetohydrazide Antimicrobial MIC: 4–8 µg/mL against S. aureus; substituent-dependent activity .

Key Structural and Functional Insights:

Core Heterocycle Influence: The 1,2-dihydropyridinone core in the target compound differs from pyridine (e.g., sulfur-containing analog ) and triazole derivatives . Triazole-thioacetohydrazides exhibit potent cytotoxicity, suggesting that the target compound’s hydrazide moiety may similarly enable interactions with cancer cell targets.

Substituent Effects: The trifluoromethyl (CF₃) group in the target compound is a strong electron-withdrawing group, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . Chloro (Cl) at position 3 could influence steric and electronic interactions with biological targets, as seen in kinase inhibitors .

Biological Activity Trends :

  • Hydrazone-containing derivatives (e.g., triazole-thioacetohydrazides ) show enhanced anticancer activity due to improved π-π stacking and hydrogen bonding with cellular targets.
  • Pyrimidine-thioacetohydrazides demonstrate substituent-dependent antimicrobial effects, highlighting the importance of functional group optimization in the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with a condensation reaction between a substituted 2-oxoquinoline derivative (e.g., 3-chloro-5-trifluoromethyl-2-oxo-1,2-dihydropyridine) and a hydrazide precursor (e.g., acetohydrazide). Use polar aprotic solvents like DMF or ethanol under reflux conditions .
  • Step 2 : Optimize yields (e.g., >85%) by controlling stoichiometry, temperature (70–90°C), and reaction time (6–12 hours). Monitor via TLC or HPLC.
  • Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the hydrazide (-NH-NH2_2) group, trifluoromethyl (-CF3_3) peak (~110–120 ppm in 19F^{19}F-NMR), and pyridinone ring protons .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMSO/water), analyze bond lengths and angles to confirm tautomeric forms .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Antiviral Screening : Use SPF chicken embryos or cell lines (e.g., Vero cells) infected with target viruses (e.g., IBDV). Assess viral load reduction via RT-qPCR and cytopathic effect (CPE) inhibition. Compare to ribavirin as a positive control .
  • Immune Response : Measure cytokine levels (e.g., IFN-γ, IL-6) in serum samples from treated animal models using ELISA .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} assays under standardized conditions (pH 6.5–7.4, 37°C) to account for variability in compound solubility and stability .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing -CF3_3 with -Cl or -CH3_3) to isolate the pharmacophore responsible for activity. Use SAR studies to identify critical functional groups .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Fragment-Based Design : Synthesize derivatives with modifications to the pyridinone ring (e.g., substituent position) or hydrazide moiety (e.g., alkylation).
  • High-Throughput Screening : Use 96-well plates to test derivatives against multiple targets (e.g., viral proteases, kinases). Analyze data with multivariate statistics to identify key structural contributors .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using Arrhenius plots to predict shelf-life under storage conditions .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity of this compound?

  • Methodology :

  • Biodegradation Assays : Use OECD 301 guidelines (e.g., closed bottle test) with activated sludge to measure % degradation over 28 days.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50_{50}) and algal growth inhibition (OECD 201). For chronic effects, evaluate genotoxicity via Ames test .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[3-Chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetohydrazide

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